molecular formula C5H10O4 B14371601 3-Ethoxy-3-methyl-1,2,4-trioxolane CAS No. 90150-49-5

3-Ethoxy-3-methyl-1,2,4-trioxolane

Cat. No.: B14371601
CAS No.: 90150-49-5
M. Wt: 134.13 g/mol
InChI Key: IWCRABXUHCGZGV-UHFFFAOYSA-N
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Description

3-Ethoxy-3-methyl-1,2,4-trioxolane is a chemical compound belonging to the class of organic peroxides It is characterized by a three-membered ring containing two oxygen atoms and one carbon atom, with an ethoxy group and a methyl group attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-3-methyl-1,2,4-trioxolane typically involves the reaction of ethyl hydroperoxide with methyl ketone in the presence of an acid catalyst. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the trioxolane ring. The reaction conditions often require low temperatures and controlled environments to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-3-methyl-1,2,4-trioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or ketones.

    Substitution: Substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or ketones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Ethoxy-3-methyl-1,2,4-trioxolane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems, where its unique structure can be utilized to release active pharmaceutical ingredients in a controlled manner.

    Industry: It is used in the production of polymers and other materials, where its peroxide bond can initiate polymerization reactions.

Mechanism of Action

The mechanism of action of 3-Ethoxy-3-methyl-1,2,4-trioxolane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, causing oxidative damage. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where the generation of ROS can lead to the destruction of harmful cells.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxycarbonyl-3-methyl-1,2,4-trioxolane: Similar in structure but with a methoxycarbonyl group instead of an ethoxy group.

    1,2,4-Trioxane: Contains a similar peroxide ring but with different substituents.

    1,2,4-Trioxane derivatives: Various derivatives with different functional groups attached to the trioxane ring.

Uniqueness

3-Ethoxy-3-methyl-1,2,4-trioxolane is unique due to its specific ethoxy and methyl substituents, which influence its reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90150-49-5

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

3-ethoxy-3-methyl-1,2,4-trioxolane

InChI

InChI=1S/C5H10O4/c1-3-6-5(2)7-4-8-9-5/h3-4H2,1-2H3

InChI Key

IWCRABXUHCGZGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OCOO1)C

Origin of Product

United States

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